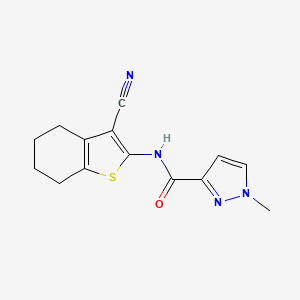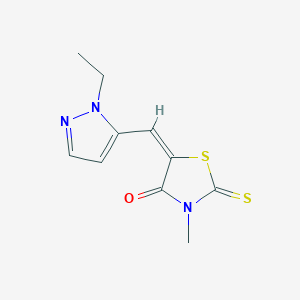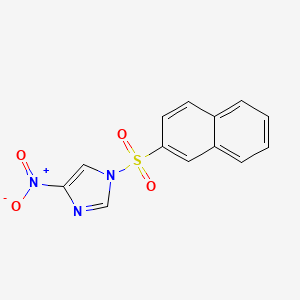![molecular formula C20H19N5O3S B10952199 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B10952199.png)
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE: is a complex organic compound that features both indole and thienopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include indole derivatives and thienopyrimidine precursors. The key steps may involve:
Condensation Reactions: Combining indole derivatives with thienopyrimidine intermediates under acidic or basic conditions.
Cyclization: Formation of the indole and thienopyrimidine rings through cyclization reactions.
Hydrazide Formation: Introduction of the hydrazide group through reactions with hydrazine derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in substitution reactions, especially at the indole and thienopyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where indole and thienopyrimidine derivatives have shown efficacy.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indomethacin share the indole moiety.
Thienopyrimidine Derivatives: Compounds like thieno[2,3-d]pyrimidine-4(3H)-one and its derivatives are structurally similar.
Uniqueness: N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE is unique due to the combination of indole and thienopyrimidine moieties in a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C20H19N5O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C20H19N5O3S/c1-3-6-12-9-14-19(29-12)21-10-25(20(14)28)11(2)17(26)24-23-16-13-7-4-5-8-15(13)22-18(16)27/h4-5,7-11,22,27H,3,6H2,1-2H3 |
InChI Key |
LVJVJGCYRAGLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952116.png)

![(7Z)-7-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]-3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10952145.png)
![3-methyl-2-({2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}sulfanyl)-1H-imidazol-3-ium](/img/structure/B10952158.png)
![1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10952163.png)
![4-[3-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952169.png)
![N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide](/img/structure/B10952177.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10952185.png)
![7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10952188.png)

![{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile](/img/structure/B10952203.png)
![1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10952205.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10952213.png)

